molecular formula C8H11NO3S B1277500 2-Methoxy-6-(methylsulfonyl)aniline CAS No. 148726-71-0

2-Methoxy-6-(methylsulfonyl)aniline

Cat. No. B1277500
M. Wt: 201.25 g/mol
InChI Key: MKFWDKRBZQWOIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Methoxy-6-(methylsulfonyl)aniline involves various chemical reactions, starting from anilines as precursors. One method includes the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones through the insertion of sulfur dioxide, using anilines, N-arylacrylamides, and DABCO·(SO2)2, which proceeds efficiently under mild conditions . Another approach involves the nucleophilic aromatic substitution of 2,6-dichloronitrobenzene with various aryl or alkyl thiolates, followed by hydrogenation and subsequent oxidation to synthesize 2,6-bis(arylsulfonyl)anilines . Additionally, gold-catalyzed reactions of ortho-alkynyl-N-sulfonylanilines and indium-catalyzed cyclizations of 2-alkynyl-6-methoxy-N-sulfonylanilines have been used to produce sulfonylindoles .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-(methylsulfonyl)aniline derivatives is characterized by the presence of sulfonyl groups and their interactions with other substituents. In the case of 2,6-bis(arylsulfonyl)anilines, X-ray structures revealed well-defined intramolecular hydrogen bonds, which serve to immobilize rotatable amino groups and generate fluorescence enhancement as well as improved photostability . The molecular structure is further influenced by the push-pull effect with an extended π-conjugated system, as confirmed by DFT calculations .

Chemical Reactions Analysis

The chemical reactivity of 2-Methoxy-6-(methylsulfonyl)aniline and its derivatives is diverse. For instance, the copolymerization of aniline with o-alkoxysulfonated anilines leads to water-soluble and self-doped polyaniline derivatives, with the reactivity ratios indicating the formation of block copolymers . In situ polymerization of aniline sulfonic acid derivatives into LDH interlamellar space has also been probed, with the degree of connectivity between guest monomers evaluated by ESR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-6-(methylsulfonyl)aniline derivatives are influenced by their molecular structure. For example, the electrosynthesis of poly(2-methoxyaniline-5-sulfonic acid) shows that the control of solution pH during polymerization significantly increases monomer conversion and molecular weight, resulting in a water-soluble polymer with a bimodal molecular weight distribution . The fluorescent scaffolds based on 2,6-bis(arylsulfonyl)anilines exhibit high fluorescence emissions in the solid state due to their molecular structure, with the fluorescence properties being sensitive to solvent polarity and viscosity .

Scientific Research Applications

Formation of Nano-/Microstructures

2-Methoxy-6-(methylsulfonyl)aniline and its derivatives are pivotal in the formation of nano- and microstructures in polymers. Research by Luo et al. (2011) shows that the oxidation of aniline and its derivatives, including 2-methoxy-6-(methylsulfonyl)aniline, results in the formation of nanotubes and hollow microspheres. This finding is significant for the development of advanced materials with specific nano- and microscale features (Luo et al., 2011).

Chemoselective Reactions

2-Methoxy-6-(methylsulfonyl)aniline is involved in chemoselective reactions. Baiazitov et al. (2013) describe its role in selective reactions with amines and their derivatives. This research is critical in the field of synthetic chemistry, particularly for the development of selective synthesis processes (Baiazitov et al., 2013).

Electrical Stimulation in Nerve Cell Differentiation

In the biomedical field, derivatives of 2-Methoxy-6-(methylsulfonyl)aniline, such as polypyrrole/poly (2-methoxy-5 aniline sulfonic acid) composites, have shown potential in promoting nerve cell differentiation through electrical stimulation. Liu et al. (2009) demonstrate that these composites can be valuable in medical implants for neurological applications (Liu et al., 2009).

Gas Sensing and Adsorption

The compound plays a role in environmental monitoring and remediation. Tian et al. (2017) explored the use of methoxy-substituted polyaniline, a derivative of 2-methoxy-6-(methylsulfonyl)aniline, for detecting and adsorbing sulfur dioxide. This research contributes to developing new materials for environmental pollution control (Tian et al., 2017).

Polymerization and Material Science

In material science, the polymerization of aniline derivatives, including 2-methoxy-6-(methylsulfonyl)aniline, is significant. Moujahid et al. (2005) investigated the polymerization of aniline sulfonic acid derivatives, which is crucial for understanding the formation and properties of various polymeric materials (Moujahid et al., 2005).

Antiviral Research

In the pharmaceutical field, derivatives of 2-Methoxy-6-(methylsulfonyl)aniline have been evaluated for antiviral activities. Desideri et al. (2019) synthesized compounds structurally related to 2-Methoxy-6-(methylsulfonyl)aniline and tested their efficacy against various RNA and DNA viruses (Desideri et al., 2019).

properties

IUPAC Name

2-methoxy-6-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-6-4-3-5-7(8(6)9)13(2,10)11/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFWDKRBZQWOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434497
Record name 2-Methoxy-6-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(methylsulfonyl)aniline

CAS RN

148726-71-0
Record name 2-Methoxy-6-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfonyl-6-methoxyaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kimura, N Watanabe, M Matsui… - Journal of medicinal …, 1993 - ACS Publications
In our continuing search to find systemically bioavailable ACAT (acyl-CoA: cholesterol O-acyltransferase) inhibitors with more potent antiatherosclerotic effect than N·[2-(dimethylamino)-…
Number of citations: 25 pubs.acs.org

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